

Purity Specifications of 4-Isopropylphenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylhydrazine hydrochloride

Cat. No.: B019915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for **4-Isopropylphenylhydrazine hydrochloride** (CAS No. 118427-29-5), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines typical quality control parameters, potential impurities, and detailed analytical methodologies to ensure the identity, strength, and purity of this compound.

Physicochemical Properties and Identification

4-Isopropylphenylhydrazine hydrochloride is a white to off-white or yellowish crystalline powder. Its identity can be confirmed through various spectroscopic and physical methods.

Parameter	Specification
Molecular Formula	C ₉ H ₁₄ N ₂ · HCl
Molecular Weight	186.68 g/mol
Appearance	White to cream to brown or yellow powder or flakes
Melting Point	Approximately 203 °C (decomposition)

Purity and Impurity Profile

The purity of **4-Isopropylphenylhydrazine hydrochloride** is a critical parameter, typically determined by an assay method. A common specification for assay is $\geq 97.5\%$ to $\leq 102.5\%$ when determined by titration.^[1] Impurities can arise from the manufacturing process, including residual starting materials and by-products such as positional isomers.

Assay

The assay of **4-Isopropylphenylhydrazine hydrochloride** is a measure of its overall purity.

Test	Method	Acceptance Criteria
Assay	Titration (ex Chloride)	$\geq 97.5\%$ to $\leq 102.5\%$ ^[1]
Assay	Gas Chromatography (GC)	Report Value

Potential Impurities

Based on the synthesis of analogous phenylhydrazine compounds, potential impurities in **4-Isopropylphenylhydrazine hydrochloride** may include positional isomers and the unreacted starting material, 4-isopropylaniline.^[2]

Impurity Name	Structure	Typical Limit
2-Isopropylphenylhydrazine HCl	Isomer	Not more than 0.15%
3-Isopropylphenylhydrazine HCl	Isomer	Not more than 0.15%
4-Isopropylaniline	Starting Material	Not more than 0.10%
Unspecified Impurities	-	Not more than 0.10%
Total Impurities	-	Not more than 0.5%

Note: The impurity limits presented are based on typical values for related pharmaceutical intermediates and should be validated for specific applications.

Analytical Methods

A combination of chromatographic and titrimetric methods is typically employed for the quality control of **4-Isopropylphenylhydrazine hydrochloride**.

Assay by Titration

A non-aqueous potentiometric titration is a common method for the assay of hydrazine salts.

Principle: The hydrochloride salt is titrated with a standardized solution of a strong base in a non-aqueous solvent. The endpoint is determined potentiometrically.

Experimental Protocol:

- Reagents:
 - Perchloric acid in glacial acetic acid (0.1 N), standardized
 - Glacial acetic acid
 - Crystal violet indicator or potentiometric endpoint determination
- Procedure:
 - Accurately weigh about 200 mg of **4-Isopropylphenylhydrazine hydrochloride**.
 - Dissolve in 50 mL of glacial acetic acid.
 - Add 2 drops of crystal violet indicator or immerse the electrodes of a potentiometer.
 - Titrate with 0.1 N perchloric acid to the endpoint (color change from violet to blue-green for the indicator, or the point of maximum inflection on the titration curve for potentiometric determination).
 - Perform a blank determination and make any necessary correction.
- Calculation:
 - Calculate the percentage assay using the following formula:

Where:

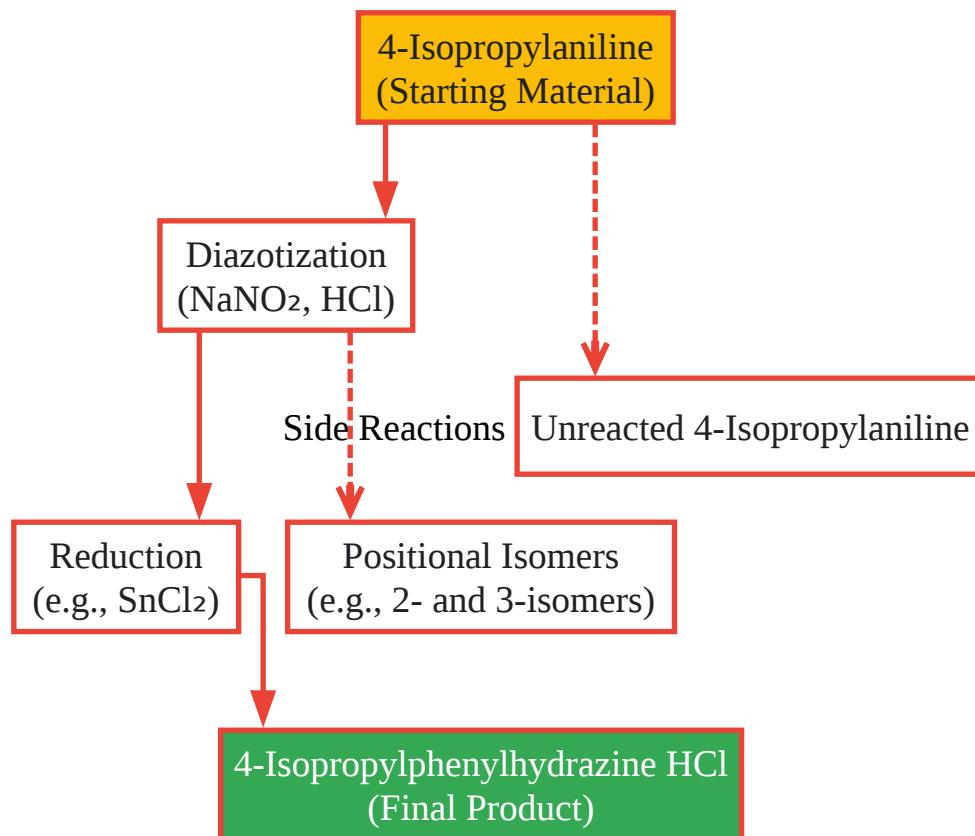
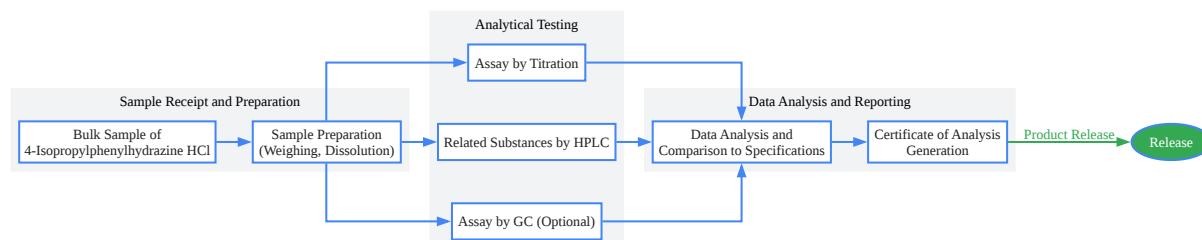
- V_s = Volume of titrant consumed by the sample (mL)
- V_b = Volume of titrant consumed by the blank (mL)
- N = Normality of the titrant
- MW = Molecular weight of **4-Isopropylphenylhydrazine hydrochloride** (186.68 g/mol)
- W = Weight of the sample (mg)

Related Substances by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of process-related impurities and degradation products. The following method is adapted from a procedure for a similar compound and should be validated for **4-Isopropylphenylhydrazine hydrochloride**.[\[2\]](#)

Chromatographic Conditions:

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	0.1% Trifluoroacetic acid in Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 230 nm
Injection Volume	10 μ L



Experimental Protocol:

- Standard Solution Preparation:
 - Prepare a standard solution of **4-Isopropylphenylhydrazine hydrochloride** reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
 - Prepare a standard solution of the potential impurities at a known concentration (e.g., 0.00075 mg/mL, corresponding to 0.15%).
- Sample Solution Preparation:
 - Prepare a sample solution of **4-Isopropylphenylhydrazine hydrochloride** at the same concentration as the standard solution.

- Procedure:
 - Inject the diluent (blank), the impurity standard solution, and the sample solution into the chromatograph.
 - Record the chromatograms and identify the peaks based on their retention times.
- Calculation:
 - Calculate the percentage of each impurity using the area normalization method or by comparison to the impurity standard.

Visualizations

Analytical Workflow for Quality Control

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Isopropylphenylhydrazine hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Purity Specifications of 4-Isopropylphenylhydrazine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019915#purity-specifications-for-4-isopropylphenylhydrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

